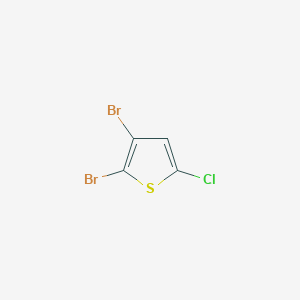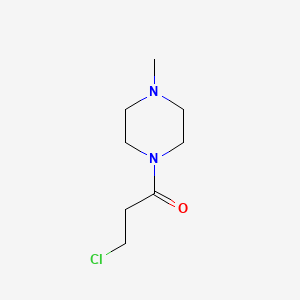![molecular formula C10H15NO B3146591 2-{[(Propan-2-yl)amino]methyl}phenol CAS No. 60399-03-3](/img/structure/B3146591.png)
2-{[(Propan-2-yl)amino]methyl}phenol
Overview
Description
The compound “2-{[(Propan-2-yl)amino]methyl}phenol” is an organic compound that contains a phenol group (a benzene ring with a hydroxyl group), a propan-2-yl group (also known as an isopropyl group), and an amino group (NH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a phenol ring, an isopropyl group, and an amino group attached to the carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The phenol group could undergo reactions typical of alcohols and aromatic compounds. The amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Chemical Interactions and Biological Activities
2-{[(Propan-2-yl)amino]methyl}phenol, like many phenolic compounds, participates in various chemical interactions and biological activities. Phenolic compounds are known for their health-beneficial effects, particularly in the treatment and prevention of chronic diseases due to their antioxidant properties. They form complexes with proteins, affecting both the protein and phenolic compound's structure and functionality, which can lead to changes in nutritional and functional properties of foods and possibly pharmaceutical applications. The interactions between proteins and phenolic compounds can influence the solubility, thermal stability, and digestibility of proteins, as well as the antioxidant capacity of phenolic compounds (Ozdal, Çapanoğlu, & Altay, 2013).
Antimicrobial Potential
Chitosan, a biopolymer with a similar phenolic structure, demonstrates significant antimicrobial potential. This is attributed to its unique chemical structure, which includes reactive hydroxyl and amino groups, facilitating extensive hydrogen bonding. Chitosan's antimicrobial activity, along with its biocompatibility and physical stability, highlights the potential for phenolic compounds, including 2-{[(Propan-2-yl)amino]methyl}phenol, in various applications ranging from food preservation to pharmaceutical formulations (Raafat & Sahl, 2009).
Antioxidant and Anti-inflammatory Properties
Phenolic compounds exhibit significant antioxidant and anti-inflammatory properties. These properties are crucial in modulating immune responses, regulating cytokines and chemokines, and inhibiting pathways that lead to inflammation. By affecting NF-κB activity, modulating MAPk, and influencing PI3K/Akt pathways, phenolic compounds can suppress the expression of pro-inflammatory genes and reduce the production of reactive oxygen species. This anti-inflammatory action, combined with antioxidant activity, underscores the therapeutic potential of phenolic compounds in managing chronic inflammatory conditions (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Environmental Presence and Toxicity of Phenolic Compounds
The environmental occurrence of phenolic compounds like triclosan, a chlorophenol, has raised concerns due to its partial elimination in sewage treatment and its presence in various environmental compartments. The potential for these compounds to accumulate in fatty tissues and their transformation into more toxic by-products highlights the need for understanding the environmental fate and toxicological impact of phenolic compounds. Despite their beneficial uses, the environmental persistence and potential toxicity of such compounds necessitate careful consideration and further research (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPQXUPRBDXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Propan-2-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
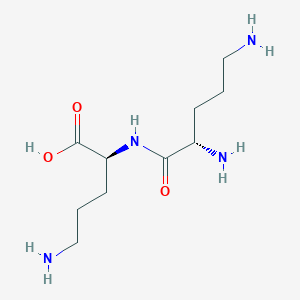
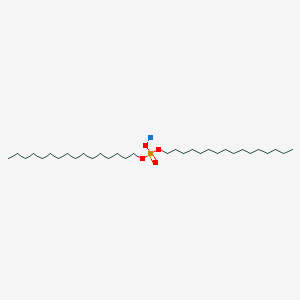

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)

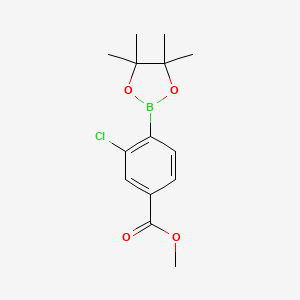

![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)
